6,8-Dimethoxy-3,4-dihydroisoquinoline - 73903-24-9

6,8-Dimethoxy-3,4-dihydroisoquinoline

Catalog Number: EVT-3467344
CAS Number: 73903-24-9
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,8-Dimethoxy-3,4-dihydroisoquinoline is a substituted 3,4-dihydroisoquinoline derivative. 3,4-Dihydroisoquinolines are a group of organic compounds containing a bicyclic structure, composed of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. [] They serve as important intermediates in organic synthesis, particularly in the synthesis of isoquinoline alkaloids, a diverse class of naturally occurring alkaloids found in plants. []

Synthesis Analysis

Method 1: Vilsmeier formylation of N-[2-(3,5-dimethoxyphenyl)ethyl]-trifluoroacetamide followed by hydrolysis and cyclization to produce 6,8-dimethoxy-3,4-dihydroisoquinoline. [, ]

Method 2: Oxidation of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in acetone. []

Molecular Structure Analysis

6,8-Dimethoxy-3,4-dihydroisoquinoline features a bicyclic core structure. Substituents are located at the 6- and 8- positions of the benzene ring and include two methoxy groups (-OCH3). Further research on the structural characteristics of this compound and its derivatives using methods like X-ray crystallography and computational modeling can provide valuable insights. []

Chemical Reactions Analysis
  • Annelation: Reacts with 2-acetylcycloheptane-1,3-dione to yield a new condensed 3,4-dihydroisoquinoline derivative, 10,11-dimethoxy-1,2,3,4,5,7,8,12b,13,14-decahydrocyclohepta[5,6]pyrido-[2,1-a]isoquinoline-1,14-dione. []
  • Alkylation and Cyclization: Treatment of 1,2- (or 1,4)-dimethoxybenzene with isobutylene oxide and a nitrile (RCN) in concentrated sulfuric acid results in the formation of 1-R-6,7-(or 5,8-)dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines. []
Applications
  • Synthesis of Berbine Alkaloids: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride serves as a key starting material in the stereoselective synthesis of berbine alkaloids, a class of plant alkaloids with potential medicinal properties. []
  • Asymmetric Synthesis of Protoberberine Alkaloids: Chiral o-toluamide anions react with 6,7-dimethoxy-3,4-dihydroisoquinoline to enantioselectively synthesize protoberberine alkaloids, which exhibit various pharmacological activities. []
  • Synthesis of Phthalidetetrahydroisoquinolines: Condensation reactions of phthalide anions with 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline produce mixtures of substituted (±)-erythro and (±)-threo-phthalidetetrahydroisoquinolines, potentially useful in the synthesis of natural alkaloids. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as the target molecule in a study outlining a new synthetic pathway. []
  • Relevance: This compound represents the final product of a multi-step synthesis starting with 6,8-Dimethoxy-3,4-dihydroisoquinoline. The study focuses on selectively demethylating and modifying the 6,8-Dimethoxy-3,4-dihydroisoquinoline structure to achieve the final 8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. []

8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound acts as an intermediate in the synthesis of 8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. []
  • Relevance: This compound is a precursor to the final product and is synthesized from 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline by selective demethylation. It shares the core tetrahydroisoquinoline structure with 6,8-Dimethoxy-3,4-dihydroisoquinoline, differing in the substitution pattern on the aromatic ring and the presence of an N-methyl group. []

6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a key intermediate in the synthesis of 8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. []
  • Relevance: Synthesized from 6,8-Dimethoxy-3,4-dihydroisoquinoline, this compound shares the core dimethoxy-substituted tetrahydroisoquinoline structure. The primary difference lies in the presence of the N-methyl group in this intermediate. []

6,8-Dimethoxy-3-undecylisocoumarin

  • Compound Description: This compound is a key intermediate in the stereoselective synthesis of (3R)-3,4-dihydro-6,8-dimethoxy-3-undecyl-1H-[2]benzopyran-1-one, a metabolite from Ononis natrix with antifungal properties. []
  • Relevance: While not directly a dihydroisoquinoline, this isocoumarin derivative is structurally related to 6,8-Dimethoxy-3,4-dihydroisoquinoline. Both share the 6,8-dimethoxy-substituted aromatic ring, demonstrating a common structural motif used in synthesizing biologically active compounds. []

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a precursor for the synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline via oxidation. []
  • Relevance: This tetrahydroisoquinoline derivative is structurally similar to 6,8-Dimethoxy-3,4-dihydroisoquinoline, primarily differing in the position of the methoxy groups on the aromatic ring. This highlights the importance of regioisomers in medicinal chemistry. []

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

  • Compound Description: This compound was synthesized and evaluated in silico for its potential biological activity and toxicity, with a particular focus on its contractile activity. []
  • Relevance: This compound shares the core dimethoxy-substituted dihydroisoquinoline structure with 6,8-Dimethoxy-3,4-dihydroisoquinoline, differing in the position of the methoxy groups and the presence of a 2-chlorophenyl and a methyl substituent. This emphasizes the potential of modifying the dihydroisoquinoline scaffold to explore diverse biological activities. []

1-R-6,7-(or 5,8-)dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines

  • Compound Description: This series of dihydroisoquinolines is synthesized using a tandem alkylation-cyclization procedure involving oxiranes in the Ritter reaction. []
  • Relevance: These compounds illustrate the versatility of the dihydroisoquinoline scaffold and highlight the potential to generate diverse structures with varying substitution patterns by modifying reaction conditions and starting materials. They share the core dihydroisoquinoline structure with 6,8-Dimethoxy-3,4-dihydroisoquinoline, differing in the substituents on the aromatic ring and the nitrogen atom. []

6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxide

  • Compound Description: This compound is utilized in 1,3-dipolar cycloaddition reactions to synthesize novel heterocyclic compounds that are analogs of isoquinoline alkaloids. []
  • Relevance: This compound is structurally very similar to 6,8-Dimethoxy-3,4-dihydroisoquinoline, differing only in the presence of an N-oxide group. This slight modification allows for different reactivity and enables the synthesis of more complex structures based on the dihydroisoquinoline core. []

1,3-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound is synthesized from methyleugenol using a Ritter reaction, aiming to develop new dihydroisoquinoline derivatives with potential biological activity. [, ]
  • Relevance: This compound shares the dimethoxy-substituted dihydroisoquinoline core with 6,8-Dimethoxy-3,4-dihydroisoquinoline. The variations in methyl group positions highlight the impact of even minor structural changes on synthetic strategies and potential biological properties. [, ]

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound is synthesized as a potential hybrid drug with potential antitumor, antimalarial, and antiviral properties, demonstrating the versatility of the dihydroisoquinoline scaffold for medicinal chemistry applications. []
  • Relevance: This compound shares the dimethoxy-substituted dihydroisoquinoline core with 6,8-Dimethoxy-3,4-dihydroisoquinoline. The benzyl and methyl substitutions showcase the potential for introducing diverse functionalities onto the scaffold to tailor its biological activity. []

(13aS)-(–)- and (13aR)-(+)-8-Oxoprotoberberine

  • Compound Description: These protoberberine alkaloids are synthesized asymmetrically using a tandem nucleophilic addition and intramolecular cyclization strategy involving 3,4-dihydroisoquinoline and chiral o-toluamide anions. []
  • Relevance: This synthesis highlights a reaction pathway where 3,4-dihydroisoquinolines, including potentially 6,8-Dimethoxy-3,4-dihydroisoquinoline, can be used as building blocks for constructing more complex alkaloid structures with potential therapeutic applications. []
  • Compound Description: These series of compounds were synthesized and studied to analyze the propagation of inductive and resonance effects of phenyl substituents on the isoquinoline moiety. []
  • Relevance: These compounds, encompassing both dihydro and tetrahydroisoquinoline derivatives with varying phenyl substituents, highlight the structural diversity possible within this class and its impact on the electronic properties of the molecules, which is important for understanding their reactivity and biological activity. This study emphasizes the significance of systematic structural modification around the 6,7-dimethoxyisoquinoline core, similar to 6,8-Dimethoxy-3,4-dihydroisoquinoline, in understanding structure-activity relationships. []

Properties

CAS Number

73903-24-9

Product Name

6,8-Dimethoxy-3,4-dihydroisoquinoline

IUPAC Name

6,8-dimethoxy-3,4-dihydroisoquinoline

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h5-7H,3-4H2,1-2H3

InChI Key

YINJJMVDTROKAR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=NCC2)C(=C1)OC

Canonical SMILES

COC1=CC2=C(C=NCC2)C(=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.